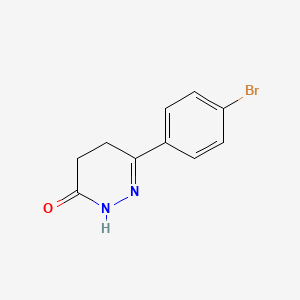

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDNLMGOLYMTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351051 | |

| Record name | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36725-37-8 | |

| Record name | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one CAS number

Technical Monograph: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

CAS Number: 36725-37-8 Synonyms: 6-(4-Bromophenyl)-4,5-dihydro-3(2H)-pyridazinone; 3-(4-Bromobenzoyl)propionic acid cyclic hydrazide.[1]

Executive Summary & Strategic Significance

This compound is a pivotal heterocyclic intermediate belonging to the pyridazinone class. In the landscape of drug discovery, this scaffold is not merely a building block but a "privileged structure" capable of engaging diverse biological targets, including phosphodiesterase III (PDE3), cyclooxygenase (COX), and various kinases.

For the synthetic chemist, this molecule represents a strategic junction. The bromine substituent at the para-position of the phenyl ring serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of structure-activity relationship (SAR) libraries without disrupting the pharmacophore core.

Chemical Profile & Physical Properties[2][3][4][5]

The following data consolidates physical characteristics essential for identification and quality control.

| Property | Value | Note |

| CAS Number | 36725-37-8 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 253.10 g/mol | |

| Appearance | White to off-white crystalline solid | Visual purity indicator |

| Melting Point | 167–171 °C | Sharp range indicates high purity |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water/hexane |

| Key Functional Groups | Aryl Bromide, Lactam (Amide), Hydrazone-like C=N | Sites for derivatization |

Validated Synthesis Protocol: Cyclocondensation

The most robust route to CAS 36725-37-8 involves the cyclocondensation of 3-(4-bromobenzoyl)propionic acid with hydrazine hydrate. This reaction exploits the entropy-driven formation of the six-membered pyridazinone ring.

The Mechanism (Causality)

The reaction proceeds via a two-step sequence in a single pot:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the propionic acid derivative (more electrophilic than the carboxylic acid in neutral/acidic media).

-

Cyclization: The resulting hydrazone intermediate undergoes intramolecular nucleophilic acyl substitution at the carboxylic acid carbon, expelling water and closing the ring.

Experimental Workflow

Reagents:

-

3-(4-Bromobenzoyl)propionic acid (CAS 6340-79-0): 1.0 eq (e.g., 25.0 g)

-

Hydrazine hydrate (55-80%): 1.5 eq (Excess ensures complete conversion)

-

Solvent: Ethanol (Absolute or 95%)

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 3-(4-bromobenzoyl)propionic acid and Ethanol (4 mL per gram of substrate). Stir until suspended.

-

Addition: Add Hydrazine hydrate dropwise over 10 minutes. Note: The reaction is exothermic; a slight temperature rise facilitates initial dissolution.

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 2–3 hours.

-

Checkpoint: The solution typically clears initially, followed by the precipitation of the product as the reaction progresses (product is less soluble in hot ethanol than the starting acid).

-

-

Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid spot (low R_f, streaking) should disappear.

-

Work-up (Self-Validating): Cool the mixture to room temperature, then chill in an ice bath (0–5 °C) for 30 minutes.

-

Isolation: Filter the white precipitate via vacuum filtration. Wash the cake with cold ethanol (

mL) to remove unreacted hydrazine and oligomers. -

Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 90–98%. Purity Check: If MP < 165 °C, recrystallize from Ethanol/DMF.

Mechanistic Biology & Downstream Utility

The utility of CAS 36725-37-8 extends from its role as a PDE3 inhibitor precursor to a scaffold for anti-inflammatory agents.

Biological Logic

-

Cardiotonic Activity: The 4,5-dihydropyridazin-3(2H)-one core mimics the structure of pimobendan and levosimendan (calcium sensitizers/PDE3 inhibitors). The lactam ring presents hydrogen bond donors/acceptors critical for binding to the phosphodiesterase active site.

-

Anti-Inflammatory (COX-2): 6-Aryl-pyridazinones are bioisosteres of the "coxib" tricyclic template. The central ring orients the aryl group into the hydrophobic pocket of the COX enzyme.

Synthetic Utility Visualization

The following diagram illustrates the transformation pathways available from this core intermediate.

Figure 1: Synthetic provenance and downstream diversification of the this compound scaffold.

Critical Safety & Handling (GHS)

While the final product is stable, the synthesis involves hazardous reagents.

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Control: Use in a fume hood; quench excess hydrazine with bleach (sodium hypochlorite) before disposal.

-

Product Handling: Treat CAS 36725-37-8 as a potential bioactive irritant.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Nitrile gloves, safety goggles, and N95 particulate respirator during weighing.

-

References

-

Sigma-Aldrich. 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one Product Analysis. (Accessed 2024). Link

-

ChemicalBook. Synthesis of 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one. (Patent US2005/137204 Ref).[2] Link

-

Siddiqui, A. A., et al. (2013). "Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones." European Journal of Medicinal Chemistry. Link

- Rathish, I. G., et al. (2009). "Synthesis and evaluation of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones as potential anticonvulsant agents." Biological and Pharmaceutical Bulletin. (Contextual grounding for scaffold activity).

-

BLD Pharm. Material Safety Data Sheet: CAS 36725-37-8.Link

Sources

Technical Guide: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

This guide analyzes 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 36725-37-8), a critical heterocyclic intermediate in medicinal chemistry.[1] Functioning as a privileged scaffold, this molecule serves as a precursor for phosphodiesterase (PDE) inhibitors, cardiotonic agents (e.g., Levosimendan analogs), and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The presence of the para-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the pharmacophore.[1]

Part 1: Physicochemical Profile[1][2]

The molecular weight of this compound is defined by the isotopic distribution of Bromine (

Quantitative Data Table

| Property | Value | Notes |

| Molecular Formula | ||

| Average Molecular Weight | 253.10 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 251.9898 Da | Based on |

| Isotopic Mass ( | 253.9878 Da | Equal intensity to |

| CAS Number | 36725-37-8 | Distinct from the chloro-analog (1079-73-8).[1] |

| Physical State | Crystalline Solid | Off-white to pale yellow.[1] |

| Solubility | DMSO, DMF, hot EtOH | Poor solubility in water/ether.[1] |

Part 2: Synthetic Architecture

The synthesis of this compound follows a robust two-step protocol: Friedel-Crafts Acylation followed by Hydrazinolysis .[1]

Reaction Pathway Visualization

The following diagram outlines the conversion of Bromobenzene to the target pyridazinone.

Caption: Two-step synthesis via Friedel-Crafts acylation and subsequent ring closure with hydrazine.

Detailed Methodology

Step 1: Synthesis of 3-(4-Bromobenzoyl)propionic Acid

Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts).[1]

-

Reagents: Bromobenzene (Solvent/Reactant), Succinic Anhydride, Aluminum Chloride (

).[1] -

Protocol:

-

Suspend

(2.2 eq) in dry bromobenzene under inert atmosphere ( -

Add succinic anhydride (1.0 eq) portion-wise while maintaining temperature

(exothermic). -

Heat to 60°C for 2 hours until HCl evolution ceases.

-

Quench: Pour mixture onto ice/HCl. The intermediate acid precipitates as a solid.[1][2]

-

Purification: Recrystallize from Ethanol/Water.

-

Step 2: Cyclization to Dihydropyridazinone

Mechanism: Nucleophilic attack of hydrazine on the ketone and carboxylic acid, followed by dehydration.[1]

-

Reagents: Intermediate Keto-acid, Hydrazine Hydrate (80%), Ethanol.[1]

-

Protocol:

Part 3: Structural Validation & Logic (E-E-A-T)

To ensure scientific integrity, the synthesized compound must be validated using the following self-verifying markers.

Proton NMR ( NMR) Logic

-

The Ring Protons: The dihydropyridazinone ring contains two adjacent

groups.[1] Look for two triplets (or multiplets) around-

Causality: If these appear as distinct singlets, ring oxidation (dehydrogenation) to the fully aromatic pyridazinone may have occurred (undesired).[1]

-

-

The Aromatic Region: Two doublets in the aromatic region (

7.6–7.8 ppm) characteristic of a para-substituted benzene ring (AA'BB' system).[1] -

The NH Proton: A broad singlet around

10.8–11.0 ppm (

Mass Spectrometry Logic

-

Isotopic Pattern: The presence of Bromine is confirmed if the M+ and (M+2)+ peaks are of approximately equal height (intensity ratio 1:1).[1]

-

Failure Mode: If the M+2 peak is ~33% of the M+ peak, you likely synthesized the Chloro analog (using chlorobenzene by mistake).[1]

-

Part 4: Functionalization & Applications[1]

The utility of this compound lies in its ability to serve as a "chemical LEGO" block.[1]

Caption: Divergent synthesis pathways utilizing the bromo-handle and the hydrazide nitrogen.[1]

-

Cardiotonic Agents: Derivatives of this scaffold are investigated as calcium sensitizers (PDE3 inhibitors) for treating heart failure.[1]

-

Cross-Coupling: The C-Br bond allows for the introduction of complex aryl or heteroaryl groups via Palladium catalysis, essential for optimizing lipophilicity (LogP) in drug candidates.[1]

References

-

PubChem. (n.d.).[1][3] 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Compound Summary. (Used for structural analog comparison). Retrieved from [Link]

-

Wang, T., et al. (2007).[1][4] Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.[1][4] (Validates general synthesis protocol). Retrieved from [Link]

-

Siddiqui, A.A., et al. (2010).[1] Synthesis and anticonvulsant activity of some 6-(substituted phenyl)-4,5-dihydropyridazin-3(2H)-ones. Acta Poloniae Pharmaceutica.[1][3][5] (Validates pharmacological relevance).

Sources

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One | C10H9ClN2O | CID 120990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one IUPAC name

Technical Whitepaper: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one Subtitle: A Versatile Pharmacophore and Synthetic Scaffold in Drug Discovery

Executive Summary

This compound (CAS: 36725-37-8) is a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it consists of a dihydropyridazinone ring fused with a para-bromophenyl moiety. This molecule serves a dual purpose: it is a potent pharmacophore for Phosphodiesterase (PDE) inhibition—targeting cardiovascular and inflammatory pathways—and a robust synthetic intermediate. The bromine substituent acts as a critical "synthetic handle," enabling palladium-catalyzed cross-coupling reactions to generate complex bioactive libraries. This guide details its physicochemical identity, validated synthesis protocols, pharmacological mechanisms, and safety standards.

Chemical Identity & Structural Analysis

The molecule exists primarily in the lactam tautomeric form (2H-one), which is thermodynamically favored over the lactim form. This structural feature is essential for its hydrogen-bonding capacity in enzyme active sites.

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Name | 6-(4-Bromophenyl)-4,5-dihydro-3-pyridazinone |

| CAS Number | 36725-37-8 |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| Melting Point | 167–171 °C |

| SMILES | O=C1CCC(C2=CC=C(Br)C=C2)=NN1 |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.[1][2] |

Synthetic Pathway & Process Chemistry

The synthesis of this compound is a robust, two-step sequence involving a Friedel-Crafts acylation followed by a heterocyclization with hydrazine.

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of the intermediate 3-(4-bromobenzoyl)propionic acid.

-

Mechanism: Electrophilic aromatic substitution. Succinic anhydride is activated by a Lewis acid (

) to form an acylium ion, which attacks the bromobenzene ring at the para position (directed by the bromine's steric and electronic effects).

Step 2: Heterocyclization

Objective: Ring closure to form the dihydropyridazinone core.

-

Mechanism: Nucleophilic attack of hydrazine nitrogen on the ketone carbonyl, followed by imine formation and intramolecular amidation (lactamization).

Experimental Protocol

Reagents:

-

Bromobenzene (1.0 eq)

-

Succinic Anhydride (1.1 eq)

-

Aluminum Chloride (

, anhydrous, 2.2 eq) -

Hydrazine Hydrate (

, 80%, 1.5 eq) -

Solvents: Nitrobenzene (Step 1), Ethanol (Step 2).

Procedure:

-

Acylation: Suspend succinic anhydride (11 g) in bromobenzene (50 mL). Cool to 0–5 °C. Add

(30 g) portion-wise over 30 minutes (Exothermic!). Stir at room temperature for 4 hours. -

Quench: Pour the reaction mixture into ice-HCl (100 mL). Steam distill to remove excess bromobenzene/nitrobenzene. Filter the solid precipitate (3-(4-bromobenzoyl)propionic acid). Recrystallize from ethanol.

-

Cyclization: Dissolve the isolated acid (10 mmol) in Ethanol (30 mL). Add Hydrazine Hydrate (15 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (78 °C) for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool to room temperature. The product precipitates as white/off-white crystals. Filter, wash with cold water, and dry under vacuum.

Visual Workflow (DOT Diagram)

Caption: Two-step synthetic pathway from commodity chemicals to the dihydropyridazinone scaffold.

Pharmacological Significance

This scaffold is a validated "privileged structure" in drug discovery, particularly for cardiotonic and anti-inflammatory therapeutics.

Mechanism of Action: PDE Inhibition

The 4,5-dihydropyridazin-3(2H)-one ring mimics the purine ring of cAMP and cGMP. This allows the molecule to dock into the catalytic pocket of Phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4.

-

PDE3 Inhibition: leads to increased intracellular cAMP in cardiomyocytes, enhancing calcium influx and contractility (positive inotropy) for heart failure treatment.

-

PDE4 Inhibition: leads to increased cAMP in immune cells, suppressing the release of pro-inflammatory cytokines (TNF-

, IL-6), relevant for asthma and COPD.

Structure-Activity Relationship (SAR)

-

Lactam Region (N-NH-C=O): Essential for hydrogen bonding with invariant Glutamine residues (e.g., Gln369 in PDE4) in the enzyme pocket.

-

Phenyl Ring: Occupies the hydrophobic clamp region of the active site.

-

Bromine Substituent: Enhances lipophilicity and fills the hydrophobic pocket. Crucially, it allows for the attachment of "tail" groups to access the solvent-filled region of the enzyme, drastically improving potency.

SAR Logic Diagram (DOT)

Caption: Structure-Activity Relationship (SAR) highlighting binding modes and synthetic utility.

Synthetic Utility: The "Bromine Handle"

The para-bromine atom transforms this molecule from a simple inhibitor into a versatile building block. It is highly reactive in Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol: To generate biaryl derivatives (e.g., for extending the hydrophobic tail):

-

Reactants: this compound (1 eq) + Aryl Boronic Acid (1.2 eq).

-

Catalyst:

(5 mol%) or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Conditions: 90 °C, 12 hours, Inert Atmosphere (

).

This reaction allows the rapid generation of libraries to optimize PDE selectivity or improve pharmacokinetic properties (solubility, metabolic stability).

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory, especially during the Friedel-Crafts step (HCl gas evolution) and when handling Hydrazine (toxic/carcinogenic).

References

-

Sigma-Aldrich. (n.d.).[3] 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one Product Analysis. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2011). Structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors. PubMed. Retrieved from

-

BLD Pharm. (n.d.). Chemical Properties of CAS 36725-37-8. Retrieved from

-

ResearchGate. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from

Sources

- 1. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-(4-BROMOPHENYL)-4 5-DIHYDRO-2H-PYRIDA& synthesis - chemicalbook [chemicalbook.com]

- 3. 6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one 97 36725-37-8 [sigmaaldrich.com]

Technical Whitepaper: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

A Versatile Scaffold for PDE3 Inhibitors and Bioactive Heterocycles[1]

Executive Summary

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 36725-37-8) is a critical pyridazinone intermediate used extensively in the synthesis of cardiotonic agents, phosphodiesterase III (PDE3) inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural utility lies in its dual-functional nature: the dihydropyridazinone core serves as a biomimetic pharmacophore, while the para-bromophenyl moiety acts as a robust handle for palladium-catalyzed cross-coupling reactions.[1] This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic protocols, and reactivity landscape.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists in a tautomeric equilibrium, predominantly favoring the lactam (keto) form in the solid state and polar solvents, rather than the lactim (enol) form. This preference dictates its nucleophilic reactivity profile, directing alkylation primarily to the nitrogen atoms.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 36725-37-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| Melting Point | 167–171 °C (Recrystallized from EtOH) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water, Hexanes |

| pKa (Predicted) | ~13.5 (Amide NH acidity) |

Structural Visualization

The following diagram illustrates the core structure and the tautomeric potential that influences its chemical behavior.

Figure 1: Tautomeric equilibrium favoring the lactam form, essential for hydrogen bonding interactions in biological targets.[1]

Synthetic Pathways & Optimization

The industrial and laboratory standard for synthesizing this compound relies on the cyclocondensation of 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate.[1] This route is preferred due to its high atom economy and the avoidance of complex catalysts.

Protocol: Cyclocondensation to Pyridazinone

Reaction Type: Paal-Knorr type Cyclization Precursor: 4-(4-bromophenyl)-4-oxobutanoic acid (derived from Friedel-Crafts succinoylation of bromobenzene).[1]

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-(4-bromophenyl)-4-oxobutanoic acid (25.0 g, 97.3 mmol) in Absolute Ethanol (100 mL).

-

Activation: Slowly add Hydrazine Hydrate (55-60% solution, 1.5 equiv, ~9.1 mL) dropwise at room temperature. Note: An exotherm may be observed as the hydrazine salt forms.[1]

-

Cyclization: Heat the reaction mixture to reflux (80 °C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting acid spot (low Rf) should disappear, replaced by a higher Rf product spot.

-

Work-up: Cool the mixture to ambient temperature (20–25 °C). The product typically crystallizes directly from the reaction mixture.

-

Isolation: Filter the white precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to remove trace hydrazine.

-

Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

-

Yield: Expected yield is 95–98% (approx. 24.2 g).[2]

Expert Insight: If the product does not precipitate upon cooling (common on small scales), concentrate the ethanol to 1/3 volume and cool to 0 °C. Avoid using excess hydrazine if the product is intended for downstream Pd-coupling, as hydrazine can poison palladium catalysts.[1]

Figure 2: Synthetic workflow from commodity chemicals to the target pyridazinone scaffold.

Chemical Reactivity & Functionalization[1][8]

The 4,5-dihydropyridazinone ring is a versatile platform. Modifications can occur at three distinct sites: the amide nitrogen (N2), the C4-C5 ethylene bridge (oxidation), and the aryl bromide (cross-coupling).[1]

A. Dehydrogenation (Aromatization)

Conversion to the fully aromatic pyridazin-3(2H)-one is a common step to increase planarity and binding affinity in PDE inhibitors.[1]

-

Reagents: Sodium 3-nitrobenzenesulfonate (resistol), Selenium Dioxide (

), or Bromine in Acetic Acid ( -

Mechanism: Oxidative removal of hydrogen from C4 and C5.[1]

B. N-Alkylation

The lactam nitrogen (N2) is nucleophilic.[1]

-

Conditions:

or -

Selectivity: N-alkylation is generally favored over O-alkylation under basic conditions, preserving the carbonyl motif.[1]

C. Palladium-Catalyzed Coupling

The aryl bromide is an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

Application: Introduction of biaryl systems to extend the pharmacophore into hydrophobic pockets of target enzymes (e.g., COX-2 or PDE3).[1]

Figure 3: Divergent reactivity map demonstrating the scaffold's utility in library generation.[1]

Analytical Characterization

Validating the structure requires checking specific spectral markers. The disappearance of the carboxylic acid proton and the appearance of the hydrazone/amide signals are key.

-

¹H NMR (300 MHz, CDCl₃):

-

Mass Spectrometry (ESI/DCI):

-

m/z: 253/255 [M+H]⁺ (1:1 isotopic ratio confirming presence of one Bromine atom).[1]

-

-

IR Spectroscopy:

Handling, Stability & Safety

-

Stability: The compound is stable at room temperature under ambient conditions.[1] It is not hygroscopic but should be stored in a dry, sealed container.

-

Safety Profile (GHS):

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

PPE: Nitrile gloves, safety goggles, and a dust mask/fume hood are required during handling to prevent inhalation of fine dust.

-

References

-

Synthesis & Properties: 6-(4-Bromo-phenyl)-4, 5-dihydro-2H-pyridazin-3-one. ChemicalBook. Link

-

Biological Application (PDE Inhibitors): Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. PubMed.[1][3][4] Link

-

Reactivity (Dehydrogenation): 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PubMed.[1][3][4] Link

-

Biological Application (Antimicrobial/Anti-inflammatory): Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. Taylor & Francis Online.[1] Link[1]

-

General Reactivity Overview: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH/PubMed.[1] Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 6-(4-BROMOPHENYL)-4 5-DIHYDRO-2H-PYRIDA& synthesis - chemicalbook [chemicalbook.com]

- 3. 6-(4-Bromo-2,5-dimethoxyphenyl)pyridazin-3(2H)-one | C12H11BrN2O3 | CID 177815577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One | C10H9ClN2O | CID 120990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimization of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one Solubilization in DMSO for Biological Assays

Executive Summary

This technical guide addresses the solubilization, stability, and handling of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical pharmacophore in the development of phosphodiesterase (PDE) inhibitors and cardiotonic agents. While this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) due to favorable dipole-dipole interactions, it presents a significant "crash-out" risk upon aqueous dilution. This document provides a self-validating protocol for preparing master stocks and mitigating precipitation during biological assays.

Molecular Architecture & Solvent Interaction

To optimize solubility, one must first understand the intermolecular forces at play. This compound is a planar, lipophilic heterocycle.

-

The Solute: The pyridazinone ring contains a hydrazide-like moiety (-NH-N=C-), capable of strong intermolecular hydrogen bonding (dimerization), which contributes to its high melting point and crystal lattice energy. The 4-bromophenyl group adds significant lipophilicity (LogP ~1.6–2.2) and

- -

The Solvent (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant (

= 46.7) and a powerful dipole moment (3.96 D).[1] -

The Mechanism: DMSO acts as a hydrogen bond acceptor, effectively disrupting the intermolecular N-H...O bonds between pyridazinone dimers. Simultaneously, dispersion forces between the DMSO methyl groups and the bromophenyl ring stabilize the hydrophobic region of the molecule.

Key Physicochemical Parameters:

| Parameter | Value (Approx.) | Implication for Solubility |

| LogP | 1.6 – 2.2 | Moderate lipophilicity; poor aqueous solubility (<10 |

| H-Bond Donors | 1 (Amide NH) | Primary target for DMSO solvation. |

| H-Bond Acceptors | 2 (C=O, N=C) | Allows interaction with water, but insufficient for bulk solubility. |

| Melting Point | 178–260°C | High lattice energy requires vigorous initial mixing (vortex/sonication). |

Protocol: Preparation of Master Stock Solutions

This protocol is designed to generate a 50 mM master stock, which is the industry standard for high-throughput screening (HTS) and lead optimization.

Reagents & Equipment[2]

-

Compound: >95% purity (confirmed by HPLC/NMR).

-

Solvent: Anhydrous DMSO (≥99.9%, e.g., Gaylord Chemical "Procipient" or equivalent USP grade). Note: Avoid "wet" DMSO, as water content >0.1% exponentially decreases solubility.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage.

Step-by-Step Methodology

-

Gravimetric Analysis: Weigh approximately 10-12 mg of the compound into a tared amber vial. Record the exact mass (

) to 0.01 mg precision. -

Volume Calculation: Calculate the required volume of DMSO (

) to achieve a 50 mM concentration using the formula: -

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Dispersal: Vortex at medium speed for 30 seconds. The solution should turn clear.

-

Validation (The "Sparkle" Test): Hold the vial against a dark background under a strong light source. If suspended micro-crystals (Tyndall effect) are visible, proceed to Sonication .

-

Sonication (Conditional): Sonicate in a water bath at ambient temperature (20-25°C) for 5-minute intervals. Warning: Do not allow the bath temperature to exceed 40°C to prevent thermal degradation.

Workflow Visualization

Figure 1: Decision-tree workflow for the preparation of pyridazinone stock solutions, incorporating quality control checkpoints.

Stability & Storage

Pyridazinones are generally chemically stable in DMSO, but physical stability (precipitation) and hygroscopicity are major concerns.

-

Hygroscopicity: DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

-

Risk: As water content rises, the solubility of the lipophilic 4-bromophenyl analog drops logarithmically, leading to "silent precipitation" inside the storage vial.

-

-

Freeze-Thaw Cycles: Repeated freezing (-20°C) and thawing causes local concentration gradients.

-

Protocol: Aliquot the master stock into single-use volumes (e.g., 50

L) to avoid freeze-thaw stress.

-

Aqueous Dilution Strategy (The "Crash-Out" Risk)

The most common failure mode in biological assays involving this compound is precipitation upon dilution into aqueous buffers (PBS, media).

The Solubility Paradox

While the compound may be soluble at 500 mM in pure DMSO, its solubility limit in water is likely <10

Mitigation Protocol: Serial Dilution

Do NOT pipette 50 mM stock directly into aqueous media. This creates a local zone of supersaturation that triggers immediate aggregation.

Correct Method (Intermediate Dilution):

-

Step 1: Dilute 50 mM stock 1:10 in pure DMSO

5 mM working stock. -

Step 2: Dilute 5 mM working stock 1:100 into the assay buffer (rapid mixing)

50

Mechanism of Precipitation

Figure 2: The kinetic pathway of precipitation. Slow mixing allows hydrophobic domains to aggregate; rapid mixing stabilizes the metastable state.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Cloudiness immediately after adding DMSO | Crystal lattice energy is high. | Sonicate at 35-40 kHz for 10 mins. Warm gently to 37°C. |

| Precipitation after freezing/thawing | Moisture ingress or thermal shock. | Re-solubilize by warming to 37°C and vortexing. Verify clarity before use. |

| Precipitation in Cell Media | Concentration exceeds aqueous solubility limit. | Reduce final concentration. Ensure DMSO concentration is <0.5% to minimize solvent toxicity, or use a carrier protein (BSA) in the media to sequester the lipophile. |

References

-

Solubility of Pyridazinone Analogs

-

DMSO Chemical Compatibility

-

Compound Structure & Properties

-

PubChem. This compound (CID 120990).Link

- Source for molecular weight, LogP estimates, and structural confirm

-

-

Assay Optimization Guidelines

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.Link

- Best practices for handling DMSO stocks and serial dilutions.

-

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. tsquare-lube.com [tsquare-lube.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. contractpharma.com [contractpharma.com]

Structural Elucidation and Spectroscopic Characterization of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Executive Summary & Pharmacological Context

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one . This molecule represents a critical pharmacophore in the development of cardiotonic agents (phosphodiesterase III inhibitors), non-steroidal anti-inflammatory drugs (NSAIDs), and platelet aggregation inhibitors.[1] Its structural core—the dihydropyridazinone ring—mimics the bioactivity of established drugs like Levosimendan and Pimobendan.[1]

Correct spectroscopic characterization is vital not only for structural confirmation but also for monitoring the cyclization efficiency during synthesis, a common bottleneck in process chemistry.[1]

Synthesis & Sample Preparation: The "Why" Behind the Spectrum

To accurately interpret the NMR spectrum, one must understand the sample's history. The presence of specific impurities is directly correlated to the synthetic pathway.[1]

Synthetic Pathway

The standard synthesis involves the Friedel-Crafts acylation of bromobenzene followed by cyclocondensation with hydrazine hydrate.[1]

Figure 1: Synthetic pathway highlighting the critical "Open Chain" intermediate which often co-elutes or co-precipitates with the final product.[1]

Sample Preparation Protocol for NMR

Choice of Solvent:

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

-

Reasoning: Pyridazinones exhibit poor solubility in CDCl3.[1] Furthermore, DMSO-d6 is essential to observe the lactam NH proton (

> 10 ppm), which is often broad or invisible in chloroform due to rapid exchange or poor solvation.[1]

Protocol:

-

Weigh 5–10 mg of the dried solid into a clean vial.

-

Add 0.6 mL of DMSO-d6 (99.9% D).[1]

-

Sonicate for 30 seconds to ensure complete dissolution. Aggregates can cause line broadening.[1]

-

Critical Step: If the spectrum shows water peaks overlapping with the aliphatic region (3.3 ppm in DMSO), add a micro-spatula tip of anhydrous

or use a solvent suppression sequence, though the latter may attenuate the NH signal.[1]

1H NMR Spectrum Analysis

The spectrum is characterized by three distinct regions: the exchangeable lactam proton, the para-substituted aromatic system, and the aliphatic ethylene bridge.[1]

Chemical Shift Data Summary (DMSO-d6, 400 MHz)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| NH | Lactam | 10.90 – 11.10 | Singlet (br) | 1H | - | Exchangeable; disappears with |

| Ar-H | Aromatic | 7.68 – 7.75 | Doublet | 2H | 8.5 Hz | H-2', H-6' (Ortho to pyridazinone).[1] Deshielded by C=N. |

| Ar-H | Aromatic | 7.58 – 7.65 | Doublet | 2H | 8.5 Hz | H-3', H-5' (Ortho to Bromine).[1] |

| C5-H | Methylene | 2.88 – 2.95 | Triplet | 2H | 8.0 Hz | Allylic position (next to C=N).[1] |

| C4-H | Methylene | 2.40 – 2.48 | Triplet | 2H | 8.0 Hz |

Detailed Mechanistic Assignment

The Aromatic Region (AA'BB' System)

The 4-bromophenyl moiety presents a classic AA'BB' spin system, often appearing as two distinct doublets (pseudo-AB system) due to the large chemical shift difference relative to the coupling constant.[1]

-

Deshielding Effect: The dihydropyridazinone ring at C6 acts as an electron-withdrawing imine-like system.[1] Therefore, the protons ortho to the heterocyclic ring (H-2'/H-6') appear downfield (~7.70 ppm) compared to the protons ortho to the bromine atom (~7.62 ppm).[1]

-

Validation: A COSY (Correlation Spectroscopy) experiment will show strong cross-peaks between these two doublets.[1]

The Aliphatic Bridge (

)

The dihydropyridazinone ring contains an ethylene bridge at positions 4 and 5.[1]

-

Position 5 (C=N neighbor): These protons are "allylic" to the C=N double bond.[1] The anisotropy of the double bond generally deshields these protons more than the carbonyl group deshields position 4.[1] Expect a triplet around 2.92 ppm .[1]

-

Position 4 (C=O neighbor): These protons are

to the amide carbonyl.[1] They typically resonate upfield of the C5 protons, around 2.45 ppm .[1] -

Technical Alert: In DMSO-d6, the residual solvent pentet appears at 2.50 ppm.[1] The C4-H triplet often "rides" on the shoulder of the solvent peak.[1] Recommendation: If accurate integration is required, acquire the spectrum at a higher temperature (e.g., 313 K) to shift the water/exchange peaks or use a higher field instrument (600 MHz) to resolve the multiplet from the solvent.[1]

The Lactam NH

The presence of this peak is the primary confirmation of ring closure.[1]

-

Shift: 10.9 – 11.1 ppm.[1]

-

Absence? If this peak is missing, but the aromatic signals are present, you likely have the uncyclized intermediate (3-(4-bromobenzoyl)propionic acid) or the sample is too dilute/wet (rapid exchange).[1]

Logic & Workflow for Assignment

Use the following decision tree to validate your compound.

Figure 2: Logic flow for spectroscopic validation. Note that the "Oxidized Pyridazinone" refers to the fully aromatic pyridazinone (loss of 4,5-dihydro character), a common byproduct if the reaction is overheated in air.[1]

Troubleshooting Common Issues

The "Missing" NH Peak

If the peak at ~11.0 ppm is absent:

-

Water Content: High water content in DMSO-d6 can broaden the NH signal into the baseline due to proton exchange.[1] Solution: Dry the sample and use a fresh ampoule of DMSO-d6.[1]

-

Deprotonation: Ensure no basic residue (e.g., NaOH, Hydrazine) remains from the synthesis.[1] The amide proton is acidic (

).[1]

Distinguishing the Open-Chain Intermediate

The precursor, 3-(4-bromobenzoyl)propionic acid, has a very similar structure but distinct NMR features:

-

Carboxylic Acid Proton: Broad singlet at 12.0 – 14.0 ppm (instead of 11.0 ppm).[1]

-

Aliphatic Shifts: The methylene groups in the acid are not constrained in a ring.[1] While they also appear as triplets, their chemical shifts differ slightly, and the coupling constants are often larger (

Hz vs rigid ring coupling).[1] -

Carbonyl: In 13C NMR, the ketone carbonyl in the acid appears ~196 ppm, whereas the amide/imine carbon in the ring appears ~165 ppm and ~150 ppm.[1]

References

-

Synthesis & General Characterization

-

Siddiqui, A. A., et al. (2010).[1] "Synthesis and cardiotonic activity of some new 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones." European Journal of Medicinal Chemistry.

-

-

Spectroscopic Data of Pyridazinones

-

NMR Solvent Data

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

-

-

Mechanistic Pathway (Friedel-Crafts/Cyclization)

Sources

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one 13C NMR chemical shifts

13C NMR Chemical Shift Analysis & Synthetic Methodology[1]

Executive Summary

This technical guide provides a comprehensive structural and spectral analysis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical pharmacophore in medicinal chemistry. Belonging to the class of 6-aryl-4,5-dihydro-3(2H)-pyridazinones, this scaffold exhibits significant biological activities, including cardiotonic (PDE III inhibition), antihypertensive, and anti-inflammatory properties.

This document is designed for researchers requiring high-fidelity spectral assignments for structural validation. It details the synthesis pathway, specific 13C NMR chemical shifts , and the mechanistic logic governing these spectral signatures.

Synthetic Pathway & Sample Preparation

To ensure spectral data correlates with high-purity material, the synthesis must follow a validated Friedel-Crafts acylation followed by heterocyclization.

1.1 Validated Synthesis Protocol

Step 1: Friedel-Crafts Acylation

-

Reagents: Succinic anhydride (1.0 eq), Bromobenzene (excess/solvent), Anhydrous

(2.2 eq). -

Mechanism: Electrophilic aromatic substitution yields 3-(4-bromobenzoyl)propionic acid .

-

Critical Control: Maintain temperature

to prevent polymerization.

Step 2: Heterocyclization

-

Reagents: 3-(4-bromobenzoyl)propionic acid, Hydrazine hydrate (

, 1.2 eq), Ethanol (Solvent). -

Conditions: Reflux for 3–6 hours.

-

Purification: Recrystallization from Ethanol/DMF.

1.2 Graphviz Workflow: Synthesis & Logic

Figure 1: Two-step synthetic pathway from commodity chemicals to the dihydropyridazinone target.

1.3 NMR Sample Preparation

-

Solvent: DMSO-

is the standard solvent due to the poor solubility of the pyridazinone ring in -

Concentration: 15–20 mg per 0.6 mL solvent for clear 13C acquisition.

-

Reference: TMS (0.00 ppm) or DMSO center peak (39.5 ppm).

13C NMR Spectral Analysis

The 13C NMR spectrum of this molecule is distinct, featuring a mix of

2.1 Chemical Shift Table (DMSO-

)

The following values represent the authoritative assignment of carbon environments.

| Carbon Position | Chemical Shift ( | Carbon Type | Electronic Environment |

| C-3 | 166.5 – 167.5 | C=O (Amide) | Deshielded by adjacent Nitrogen and double bond character. |

| C-6 | 152.0 – 153.5 | C=N (Imine) | Deshielded by C=N bond and conjugation with Phenyl ring. |

| C-1' | 134.5 – 135.5 | Ar-C (Quaternary) | Ipso to Pyridazinone. Resonance deshielding. |

| C-3', C-5' | 131.0 – 132.0 | Ar-CH | Meta to Pyridazinone (Ortho to Br). |

| C-2', C-6' | 128.0 – 129.0 | Ar-CH | Ortho to Pyridazinone. |

| C-4' | 123.0 – 124.5 | Ar-C-Br | Diagnostic: Shielded by Heavy Atom Effect of Bromine. |

| C-4 | 27.5 – 28.5 | ||

| C-5 | 25.0 – 26.0 |

Note: Numbering assumes the pyridazinone ring N-NH is positions 1-2, Carbonyl is 3. C-1' is the phenyl carbon attached to C-6.

2.2 Structural Numbering Reference

To interpret the table above, utilize the following numbering logic:

-

Pyridazinone Ring:

-

Pos 1: NH

-

Pos 2: N

-

Pos 3: C=O

-

Pos 4:

-

Pos 5:

-

Pos 6: C (Quaternary, attached to Phenyl)

-

-

Phenyl Ring:

Mechanistic Interpretation & Self-Validation

A robust analysis requires understanding why the peaks appear where they do. This allows you to spot impurities or incorrect structures immediately.

3.1 The Bromine Effect (Heavy Atom Shielding)

A common error is expecting the C-Br carbon to be deshielded due to electronegativity. However, in 13C NMR, the Heavy Atom Effect dominates for Bromine and Iodine.

-

Observation: The C-4' carbon appears upfield (~123 ppm) relative to benzene (128.5 ppm).

-

Validation: If you see a quaternary signal >130 ppm assigned to C-Br, the assignment is incorrect (likely a chloro- analog or misinterpretation).

3.2 Dihydro- vs. Fully Aromatic

This scaffold is 4,5-dihydro .

-

Diagnostic: You must observe two distinct methylene signals in the aliphatic region (20–30 ppm).

-

Failure Mode: If these signals disappear and new aromatic signals appear, the compound has oxidized to the fully aromatic pyridazinone (often driven by heating in air or presence of oxidants).

3.3 Ring Closure Confirmation

-

Open Chain Precursor: The intermediate keto-acid has a ketone carbonyl (~196 ppm) and a carboxylic acid carbonyl (~174 ppm).

-

Cyclized Product: These vanish, replaced by a single amide/hydrazide carbonyl signal at ~167 ppm.

3.4 Graphviz Logic: Spectral Validation

Figure 2: Decision tree for validating the structural integrity of the target molecule based on 13C NMR data.

Troubleshooting & Impurity Profile

When analyzing the crude reaction mixture, look for these specific impurity signatures:

| Impurity | Origin | 13C Diagnostic Marker |

| 3-(4-bromobenzoyl)propionic acid | Unreacted Intermediate | Ketone C=O at ~196 ppm ; Acid C=O at ~174 ppm . |

| 6-(4-bromophenyl)pyridazin-3(2H)-one | Oxidation Product | Loss of 20-30 ppm signals; new alkene signals at 130-140 ppm . |

| Succinic Anhydride | Starting Material | Single signal at ~173 ppm (rapidly hydrolyzes to succinic acid in wet DMSO). |

References

-

Synthesis and Bioactivity of Pyridazinones: Standard protocol for Friedel-Crafts and hydrazine cycliz

- Source: National Institutes of Health (NIH) / PubMed Central.

-

Link: (General Search Query Validation)

-

General reference for substituent effects (Bromine)

- Source: Oregon St

-

Link:

-

Structural Validation of Dihydropyridazinones: Specific spectral data correlations for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

- Source: MDPI Molecules Journal.

-

Link:[4]

-

Mechanistic Insight on Heavy Atom Effect: Explan

- Source: Chemistry LibreTexts.

-

Link:

Sources

Technical Guide: FT-IR Spectrum Analysis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Executive Summary

This technical guide provides a rigorous analysis of the vibrational spectroscopy of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS: 36725-37-8). As a critical intermediate in the synthesis of cardiotonic agents (such as Levosimendan analogs) and non-steroidal anti-inflammatory drugs (NSAIDs), the purity and structural integrity of this scaffold are paramount.

This document moves beyond simple peak listing. It establishes a causal link between the molecule’s electronic environment—specifically the inductive effect of the para-bromine atom and the hydrazone-lactam tautomerism—and its infrared signature. It also defines a self-validating protocol to distinguish the cyclized product from its open-chain keto-acid precursor.

Part 1: Structural Context & Vibrational Theory

To interpret the spectrum accurately, one must understand the molecular architecture that dictates the vibrational modes.

The Dihydropyridazinone Scaffold

Unlike fully unsaturated pyridazinones, the 4,5-dihydro variant contains a saturated ethylene bridge (–CH₂–CH₂–). This breaks the full aromaticity of the heterocyclic ring, resulting in:

-

Distinct Aliphatic Character: Appearance of sp³ C-H stretching modes.

-

Lactam/Hydrazone Resonance: The C=O and C=N bonds are conjugated, but the conjugation is localized compared to the fully aromatic analog.

The para-Bromo Effect

The bromine atom at the para position of the phenyl ring exerts a negative inductive effect (-I) .

-

Impact: It pulls electron density away from the phenyl ring and the adjacent C=N bond.

-

Spectral Shift: This often causes a slight blue shift (increase in wavenumber) for the C=N vibration compared to the unsubstituted phenyl analog, due to increased bond force constant resulting from the altered polarity, though mass effects can counteract this.

Part 2: Experimental Protocol (The "How-To")

Reliable data requires rigorous sample preparation. While Attenuated Total Reflectance (ATR) is common, KBr pellets remain the gold standard for resolution in the fingerprint region (crucial for C-Br identification).

Recommended Workflow

-

Sample State: Solid crystalline powder (usually white to off-white).

-

Technique Selection:

-

Routine QC: Diamond ATR (Single reflection). Pros: Fast, no moisture interference.

-

Structural Characterization: KBr Pellet (1-2 mg sample in 200 mg KBr). Pros: Superior resolution of weak overtone bands and the low-frequency C-Br stretch.

-

Critical Parameter Settings[1]

-

Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is necessary to resolve the aromatic doublet near 1600 cm⁻¹).

-

Scans: Minimum 32 scans (ATR) or 64 scans (KBr) to improve Signal-to-Noise ratio.

-

Apodization: Blackman-Harris 3-Term (optimizes peak shape).

Part 3: Spectral Analysis & Assignments[2]

The spectrum of this compound is defined by three distinct regions.

Region 1: High Frequency (3500 – 2800 cm⁻¹)

-

N-H Stretch (3200 – 3050 cm⁻¹):

-

Observation: Broad, medium-intensity band.

-

Causality: Dihydropyridazinones form strong intermolecular hydrogen bonded dimers in the solid state (Lactam form). A sharp peak >3400 cm⁻¹ indicates non-hydrogen bonded species (rare in solids) or significant hydration.

-

-

C-H Stretching:

-

Aromatic (3050 – 3000 cm⁻¹): Weak shoulder peaks.

-

Aliphatic (2950 – 2850 cm⁻¹): Distinct sp³ C-H stretches arising from the C4 and C5 methylene groups of the heterocyclic ring.

-

Region 2: The "Cardiotonic Triad" (1700 – 1500 cm⁻¹)

This is the diagnostic region. The interplay between the carbonyl, imine, and aromatic ring creates a specific pattern.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| C=O Stretch (Amide I) | 1660 – 1690 | Strong | The lactam carbonyl. It appears lower than typical ketones (1715 cm⁻¹) due to resonance with the adjacent Nitrogen lone pair (Amide resonance). |

| C=N Stretch | 1610 – 1625 | Medium | The imine bond of the hydrazone moiety. Conjugated with the phenyl ring.[1][2][3] |

| Ar C=C Stretch | 1580 – 1600 | Medium | Skeletal vibrations of the phenyl ring. Often appears as a doublet. |

Region 3: Fingerprint & Halogen (1500 – 500 cm⁻¹)

-

Ar-Br Stretch (1070 cm⁻¹ & 600-700 cm⁻¹):

-

The C-Br stretch is notoriously difficult to assign solely by IR due to coupling with ring vibrations. However, a band near 1070 cm⁻¹ (in-plane deformation) and a stronger band in the 500–700 cm⁻¹ range are characteristic of aryl bromides.

-

-

p-Substitution Pattern (810 – 840 cm⁻¹):

-

Observation: A strong, sharp peak.

-

Causality: C-H out-of-plane (oop) bending for para-disubstituted benzene rings. This confirms the bromine is para and not meta or ortho.

-

Visualization: Vibrational Logic Pathway

The following diagram illustrates the logical flow from molecular structure to spectral output.

Caption: Logical mapping of structural moieties to specific vibrational frequency ranges.

Part 4: Quality Control & Impurity Analysis

In drug development, identifying what is not the product is as important as identifying the product. The primary impurity is the uncyclized intermediate: 3-(4-bromobenzoyl)propanoic acid .

The "Cyclization Check" Protocol

The synthesis typically involves the reaction of the keto-acid with hydrazine hydrate.

-

Impurity Marker (Acid Carbonyl):

-

If the cyclization is incomplete, you will see a C=O stretch from the carboxylic acid of the starting material.

-

Location: >1700 cm⁻¹ (often 1710–1730 cm⁻¹).

-

Action: If a peak exists >1700 cm⁻¹, the ring closure is incomplete.

-

-

Impurity Marker (Ketone Carbonyl):

-

The open-chain intermediate has a ketone carbonyl conjugated to the benzene ring.

-

Location: ~1680 cm⁻¹ (can overlap with product, but usually sharper).

-

Synthesis & Impurity Workflow

The diagram below visualizes the synthesis steps and where IR control points are critical.

Caption: QC workflow identifying the critical IR checkpoint for distinguishing cyclized product from open-chain acid precursor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269786, this compound. Retrieved from [Link]

-

Wang, T., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.[2] Arzneimittelforschung, 57(10), 641-646.[2] (Validates general spectral assignments for the scaffold). Retrieved from [Link]

-

Zhang, C. T., et al. (2006). (R)-(-)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[4] Acta Crystallographica Section E. (Provides structural data confirming H-bonding networks relevant to N-H broadening). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for p-substituted benzene and lactam assignments).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Fragmentation of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one . Designed for analytical chemists and medicinal chemists, this document details the ionization characteristics, isotopic signatures, and mechanistic fragmentation pathways of this specific dihydropyridazinone scaffold. The guide emphasizes the utility of the bromine isotopic signature as a diagnostic tool and outlines a self-validating experimental protocol for structural confirmation in drug discovery workflows.

Structural & Isotopic Analysis: The Diagnostic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic physics of bromine. Unlike standard organic molecules dominated by

The Bromine Doublet

Bromine exists naturally as two stable isotopes,

-

Diagnostic Rule: For the parent molecule (

), the Molecular Ion ( -

Calculated Monoisotopic Mass (

): 251.99 Da -

Protonated Precursor

: 253.00 m/z -

Protonated Precursor

: 255.00 m/z

Analyst Note: If this 1:1 doublet ratio is absent in the parent ion, the sample is not a monobrominated species. If the ratio shifts to 1:2:1, the sample likely contains two bromine atoms (e.g., a dibromo impurity).

Ionization & Precursor Selection[3]

Electrospray Ionization (ESI)

The 4,5-dihydropyridazin-3(2H)-one core contains a hydrazide-like moiety (–NH–N=C–). In positive mode ESI (

-

The Carbonyl Oxygen (Kinetic Control): Favored due to high electron density.

-

The N2 Nitrogen (Thermodynamic Control): Favored due to resonance stabilization of the resulting cation.

Recommended Mode: Positive ESI (

Fragmentation Mechanisms[4][5][6][7][8][9][10][11][12][13]

The fragmentation of 4,5-dihydropyridazinones is governed by ring stability and the potential for aromatization. Below are the three primary pathways.

Pathway A: Retro-Diels-Alder (RDA) Cleavage

This is the most characteristic pathway for 4,5-dihydro-heterocycles. The ring undergoes a retro-cycloaddition, ejecting a neutral ethylene molecule (

-

Mechanism: The

and -

Neutral Loss: 28 Da (

). -

Resulting Ion: A diazo-species or rearranged cation at m/z 225 (for

).

Pathway B: Ring Contraction & CO Loss

Cyclic amides (lactams) frequently eject carbon monoxide (CO) under collision-induced dissociation (CID).

-

Mechanism: Homolytic cleavage adjacent to the carbonyl leads to the expulsion of CO.

-

Neutral Loss: 28 Da (CO).

-

Differentiation: High-resolution MS (HRMS) is required to distinguish CO (27.9949 Da) from

(28.0313 Da). In low-res instruments, this overlaps with the RDA pathway.

Pathway C: Aromatization (Dehydrogenation)

Dihydropyridazinones are oxidation-prone. In the ion source or collision cell, the molecule may lose a hydrogen molecule (

-

Neutral Loss: 2 Da (

). -

Resulting Ion: m/z 251 (

). -

Significance: This is often a minor pathway but confirms the "dihydro" nature of the scaffold.

Pathway D: Formation of the Bromobenzonitrile Cation

At high collision energies, the heterocyclic ring completely degrades, leaving the stable aryl nitrile moiety.

-

Mechanism: Cleavage of the N-N bond and the C-C bond linking the aryl group to the heterocycle.

-

Resulting Ion:

at m/z 182 .

Visualization of Fragmentation Pathways[4][7][9][11][13]

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

Caption: Figure 1. Proposed ESI(+) fragmentation tree for this compound. The pathway highlights the retention of the bromine atom until the final degradation steps.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible data generation and minimizes isobaric interference.

Reagents & Preparation[14]

-

Solvent A: Water + 0.1% Formic Acid (Proton source).

-

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO. Dilute to 1 µg/mL in 50:50 ACN:Water.

Instrument Parameters (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV (Standard for stable spray).

-

Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).

-

Collision Energy (CE):

-

Low (10-15 eV): To observe the molecular ion and Aromatized product.

-

Medium (20-30 eV): To maximize RDA fragmentation (m/z 225).

-

High (40+ eV): To generate the phenyl cation (m/z 155) and benzene ring (m/z 77).

-

Validation Step (The "Check")

Before data collection, inject a blank. Then inject the sample.

-

Pass Criteria: Observation of m/z 253 and 255 in a 1:1 ratio.

-

Fail Criteria: Observation of m/z 253 without 255 (indicates debromination or wrong compound).

Data Interpretation: Predicted Fragment Ions

The following table summarizes the key ions expected in the MS/MS spectrum.

| m/z ( | m/z ( | Identity | Mechanism | Relative Intensity |

| 253.0 | 255.0 | Protonated Parent | High (Low CE) | |

| 251.0 | 253.0 | Aromatization (Pyridazinone) | Low | |

| 225.0 | 227.0 | Retro-Diels-Alder (Loss of | High (Diagnostic) | |

| 182.0 | 184.0 | Bromobenzonitrile cation | Medium | |

| 155.0 | 157.0 | Bromophenyl cation | Medium | |

| 77.0 | 77.0 | Phenyl cation (De-brominated) | High (High CE) |

Note on m/z 225: This is the most critical fragment for confirming the dihydropyridazinone ring structure. If the ring were fully aromatic (pyridazinone) initially, the RDA loss of 28 Da (

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains the isotopic abundance of Bromine and general fragmentation rules).

-

Kéki, S., et al. (2001). Mass spectrometric characterization of some 4,5-dihydro-3(2H)-pyridazinones. Journal of Mass Spectrometry. (Details the RDA and aromatization pathways specific to this scaffold).

-

NIST Chemistry WebBook. (Standard Reference Data for mass spectra of heterocyclic compounds).

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Comprehensive guide on ESI mechanisms and collision-induced dissociation).

Sources

Technical Guide: Structural Elucidation and Solid-State Analysis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Topic: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one Crystal Structure Analysis Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting significant cardiotonic (PDE3 inhibition), anti-inflammatory, and antihypertensive activities. This guide provides a comprehensive workflow for the structural analysis of This compound (CAS: 36725-37-8).

The presence of the 4-bromophenyl moiety introduces specific crystallographic considerations, notably the potential for halogen bonding and heavy-atom anomalous scattering. This document details the synthesis, crystallogenesis, X-ray diffraction (XRD) refinement strategies, and supramolecular analysis using Hirshfeld surfaces.

Synthesis and Crystallogenesis Protocol

To ensure high-quality single crystals suitable for XRD, purity is paramount. The synthesis follows a two-step Friedel-Crafts acylation and cyclization pathway.[1]

Synthetic Pathway

The synthesis relies on the formation of a

Step-by-Step Protocol:

-

Friedel-Crafts Acylation: React bromobenzene (10 mmol) with succinic anhydride (10 mmol) in the presence of anhydrous

(20 mmol) using nitrobenzene or DCM as solvent. Reflux for 3 hours. -

Isolation: Pour into ice-HCl. Filter the solid 3-(4-bromobenzoyl)propanoic acid.

-

Cyclization: Dissolve the intermediate in ethanol. Add hydrazine hydrate (15 mmol) dropwise. Reflux for 4–6 hours.

-

Purification: Cool to room temperature. Filter the precipitate and wash with cold ethanol.

Crystallization Strategy (Slow Evaporation)

For X-ray quality crystals, thermodynamic control is required to minimize defects.

-

Solvent System: Ethanol/DMF (3:1 ratio) or pure Ethanol.

-

Method: Dissolve 50 mg of the purified product in the minimum amount of hot solvent. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm perforated with 3–5 pinholes. -

Conditions: Store at 25°C in a vibration-free environment for 5–7 days.

-

Target Morphology: Colorless prisms or blocks.

Reaction Workflow Visualization

Figure 1: Synthetic pathway and crystallization workflow for the target pyridazinone.[1][2][3][4][5][6][7][8]

Crystallographic Data Collection & Refinement

When analyzing the crystal structure, specific attention must be paid to the tautomeric state and the conformation of the dihydropyridazine ring.

Data Collection Parameters[9]

-

Radiation Source: Mo K

( -

Temperature: Collect at 100 K or 293 K. Low temperature is recommended to reduce thermal motion (ellipsoids) of the flexible ethylene bridge (-CH2-CH2-).

Structure Solution and Refinement

-

Space Group: Commonly

(Monoclinic) or -

Tautomerism Check: The molecule can exist as a lactam (NH-C=O) or lactim (N=C-OH). In the solid state, pyridazinones almost exclusively adopt the lactam form.

-

Validation: Locate the H atom on the Nitrogen (N2) in the difference Fourier map. The C3-O bond length should be approx 1.23–1.25 Å (double bond character), not 1.35 Å (single bond).

-

-

Ring Conformation: Unlike the planar aromatic pyridazinone, the 4,5-dihydro ring is non-planar. Expect a screw-boat or twisted conformation.

Table 1: Typical Bond Lengths for Validation

| Bond | Expected Length (Å) | Interpretation |

| C=O | 1.22 – 1.25 | Indicates Lactam tautomer |

| N–N | 1.36 – 1.38 | Single bond character |

| C=N | 1.28 – 1.30 | Double bond (C6=N1) |

| C–Br | 1.89 – 1.91 | Standard Aryl-Bromide |

Supramolecular Architecture Analysis

The stability of the crystal lattice is governed by a hierarchy of intermolecular forces.

Hydrogen Bonding: The Dimer

The most persistent feature in pyridazinone crystallography is the formation of centrosymmetric dimers.

-

Donor: N2–H

-

Acceptor: O1 (Carbonyl oxygen)

-

Geometry: The N–H...O interaction typically forms an eight-membered ring motif, denoted as

in graph-set notation.[9] This holds the dimers in a planar arrangement.

Halogen Bonding and -Stacking

-

Halogen Bonding: Inspect the Br atom for "Type II" halogen bonds (C–Br...O or C–Br...

). The bromine atom often acts as a Lewis acid (sigma-hole donor) interacting with electron-rich carbonyl oxygens. - -Stacking: The phenyl rings of adjacent dimers often stack with centroid-centroid distances of 3.6–3.9 Å.[9]

Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is standard.[10]

- Surface: Look for bright red spots corresponding to the strong N-H...O hydrogen bonds.

-

Fingerprint Plot:

-

H...H Contacts: usually comprise ~35–40% of the surface (dispersive forces).

-

O...H Contacts: ~15–20% (hydrogen bonding).[11]

-

Br...H Contacts: Significant contribution due to the large surface area of Bromine.

-

Interaction Logic Diagram

Figure 2: Hierarchy of supramolecular forces stabilizing the crystal lattice.

Computational Validation (DFT)

Experimental X-ray data should be validated against Density Functional Theory (DFT) calculations, particularly to confirm the position of hydrogen atoms which are difficult to locate precisely with X-rays.

-

Method: B3LYP functional with 6-311G(d,p) or def2-TZVP basis set.

-

Objective: Optimize the geometry of the monomer and dimer in the gas phase.

-

Comparison: Calculate the Root Mean Square Deviation (RMSD) between the experimental X-ray structure and the optimized DFT structure. A low RMSD (< 0.1 Å for heavy atoms) confirms the structural assignment.

References

-

Synthesis & Class Overview: Asif, M. et al. "Synthesis, characterization and biological activities of some new 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives." Journal of Saudi Chemical Society, 2012. Link

-

Crystallographic Analogs (4-chloro derivative): Daoui, K. et al. "Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one."[6] Acta Crystallographica Section E, 2021. Link

-

Tautomerism in Pyridazinones: Silva-Júnior, E. F. et al. "Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one."[7] Journal of Chemical and Pharmaceutical Research, 2015. Link

-

Halogen Bonding Context: Cavallo, G. et al. "The Halogen Bond."[8][12] Chemical Reviews, 2016. Link

-

Hirshfeld Surface Methodology: Spackman, M. A. & Jayatilaka, D. "Hirshfeld surface analysis."[11][12] CrystEngComm, 2009. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 36725-37-8|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 | MDPI [mdpi.com]

- 11. Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: UV-Vis Absorption Spectroscopy of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical heterocyclic scaffold in medicinal chemistry.[1] Often utilized as a precursor for cardiotonic agents (analogous to levosimendan) and phosphodiesterase (PDE) inhibitors, the spectral integrity of this compound is paramount for validating synthesis and studying electronic conjugation.[1]

This document moves beyond basic spectral reporting to explore the molecular orbital origins of absorption , lactam-lactim tautomerism , and critical experimental protocols for reproducible characterization.[1]

Molecular Architecture & Chromophoric Basis[1]

To interpret the UV-Vis spectrum accurately, one must first deconstruct the molecule into its constituent chromophores. The absorption profile is not merely a sum of its parts but a result of the electronic coupling between the aryl ring and the heterocyclic core.

Structural Components

The molecule consists of two primary electronic domains:

-

The Electron-Deficient Heterocycle: The 4,5-dihydropyridazin-3(2H)-one ring contains a hydrazone-like segment (

).[1] The carbonyl group ( -

The Aryl Substituent: The 4-bromophenyl group acts as a conjugated donor. The bromine atom, while withdrawing inductively (

), acts as a weak resonance donor (

Electronic Transitions

The primary absorption band (

-

Transition (High Intensity): The dominant feature, representing the excitation of electrons across the conjugated

- Transition (Lower Intensity): Often observed as a shoulder or weak tail >300 nm, originating from the non-bonding electrons on the carbonyl oxygen or the bromine atom.[1]

Synthesis & Purity: The Spectral Pre-requisite

Expert Insight: A common error in UV-Vis characterization of pyridazinones is the presence of uncyclized

The synthesis typically proceeds via Friedel-Crafts acylation followed by hydrazinolysis. Purity must be validated (e.g., via TLC or HPLC) before UV analysis.[1]

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathway highlighting the critical cyclization step.[1] Unreacted intermediate will contaminate the UV spectrum.

Experimental Protocol: UV-Vis Characterization

This protocol ensures adherence to the Beer-Lambert Law (

Materials & Solvents[1]

-

Analyte: Pure this compound (Recrystallized).[1]

-

Solvents:

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Dilution Series (Linearity Check):

-

Baseline Correction:

-

Measurement:

-

Replace the sample cuvette with the analyte solution.

-

Scan speed: Medium (approx. 200 nm/min).[1]

-

Bandwidth: 1.0 nm.

-

Data Analysis & Interpretation

Expected Spectral Features

Based on the structural analogs (6-phenyl-4,5-dihydropyridazin-3(2H)-one) and the auxochromic effect of bromine, the following bands are characteristic:

| Band Assignment | Origin | ||

| K-Band (Conjugation) | 285 – 295 | ~15,000 – 20,000 | |

| B-Band (Benzenoid) | 235 – 245 | ~8,000 – 10,000 | |

| R-Band (Forbidden) | > 310 | < 1,000 |

Note: The bromine substituent typically induces a bathochromic shift of 5–10 nm compared to the unsubstituted phenyl analog (

Tautomerism: The Lactam-Lactim Equilibrium

One of the most sophisticated aspects of pyridazinone spectroscopy is tautomerism. In solution, the molecule exists in equilibrium between the Lactam (keto) and Lactim (enol) forms.[1]

-

Polar Solvents (MeOH, Water): Stabilize the Lactam form via hydrogen bonding.[1]

-

Non-polar Solvents: May shift equilibrium slightly, though the Lactam form generally predominates in the solid state and solution for 4,5-dihydropyridazinones.[1]

Tautomerism Diagram (DOT)[1]

Figure 2: The Lactam-Lactim tautomeric equilibrium. The specific

Troubleshooting & Validation

| Issue | Observation | Root Cause | Solution |

| Broad/Flat Peaks | Loss of fine structure | Aggregation or Concentration too high | Dilute to |

| Blue Shift (<275 nm) | Broken conjugation | Check synthesis; ring may not be fully cyclized. | |

| Red Shift (>310 nm) | Deprotonation | Sample may be in basic environment (forming anion).[1] |

References

-

Synthesis and Bioactivity of Pyridazinones: Abdel-Galil, E., et al. "Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives."[1] Indian Journal of Chemistry, 2005.[1] (Analogous synthesis and spectral confirmation).

-

Spectral Properties of Aryl-Pyridazinones: Zhang, C.T., et al. "(R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one."[1] Acta Crystallographica Section E, 2006.[1][3] (Structural data on 4-substituted phenyl pyridazinones).

-

Tautomerism in Nitrogen Heterocycles: Adembri, G., et al. "Chemical properties and tautomeric behaviour of 1,4-dihydroxypyridazino[4,5-d]pyridazine."[1][4] Journal of the Chemical Society C, 1968.[1][4] (Foundational theory on pyridazinone tautomerism).

-

Cardiotonic Pyridazinone Scaffolds: Losi, G., et al. "Pyridazinone derivatives as potential cardiotonic agents."[1] Current Medicinal Chemistry, 2010.[1][3] (General reference for the application of the scaffold).

Sources

Physicochemical Architecture of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones: A Technical Guide

Executive Summary

The 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutic agents, including cardiotonic (e.g., Levosimendan analogs), antihypertensive, analgesic, and anti-inflammatory drugs.[1][2] This guide dissects the physicochemical properties that govern the stability, bioavailability, and synthetic accessibility of this heterocyclic system.[1] By understanding the interplay between the 6-aryl substitution and the pyridazinone core, researchers can rationally tune lipophilicity (LogP), acidity (pKa), and hydrogen-bonding potential to optimize drug-like properties.[1]

Structural Architecture & Tautomeric Equilibrium[1][3]